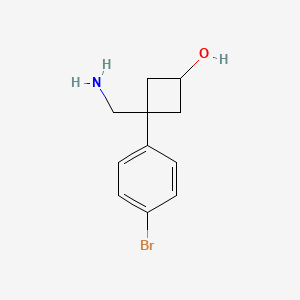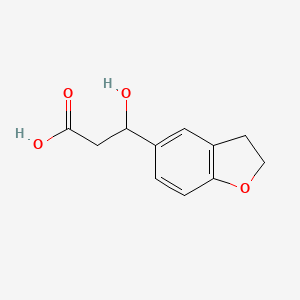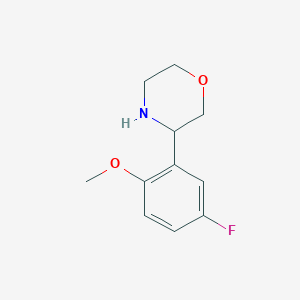
3-(5-Fluoro-2-methoxyphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol It is a morpholine derivative, characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Métodos De Preparación
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxyphenylamine with morpholine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
3-(5-Fluoro-2-methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the fluorine or methoxy group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(5-Fluoro-2-methoxyphenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-(5-Fluoro-2-methoxyphenyl)morpholine can be compared with other morpholine derivatives, such as:
3-(4-Fluorophenyl)morpholine: Similar in structure but lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(2-Methoxyphenyl)morpholine: Lacks the fluorine atom, which may influence its pharmacokinetic properties and potency.
3-(4-Methoxyphenyl)morpholine: The position of the methoxy group is different, potentially leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in the specific arrangement of the fluorine and methoxy groups, which can significantly impact its properties and applications .
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
3-(5-fluoro-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3 |
Clave InChI |
IYWOKAGXWVDNJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


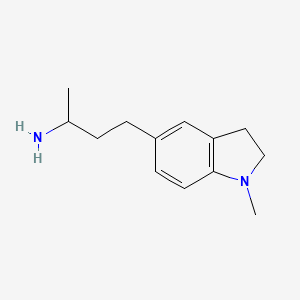

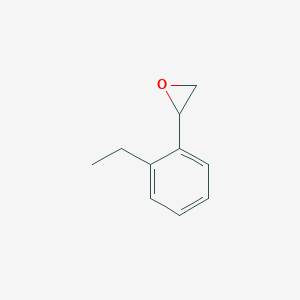
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
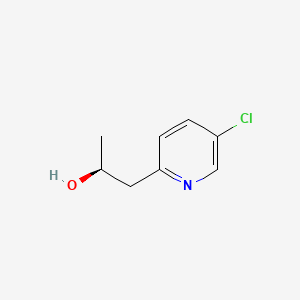

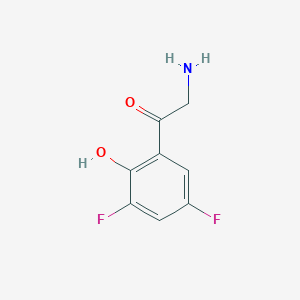
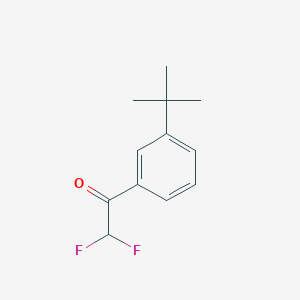
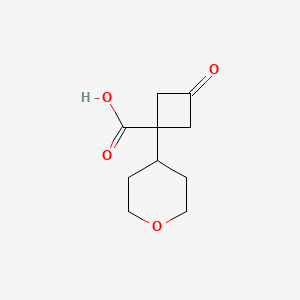
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)


